3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide

Dopamine D3 receptor GPCR antagonism Neuropharmacology

3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide (CAS 88328-42-1) is a synthetic quinoline-pyrrole hybrid that functions as a multi-target antagonist with confirmed activity at the dopamine D3 receptor (IC50 953 nM) and the KCNQ2/3 heteromeric potassium channel (IC50 120 nM). Unlike single‑target molecules, this compound is characterized by a polypharmacological fingerprint that also includes low‑micromolar CYP3A4 inhibition (IC50 3900 nM) and moderate muscarinic acetylcholine receptor binding (Ki 60–236 nM).

Molecular Formula C19H21N3O
Molecular Weight 307.4 g/mol
CAS No. 88328-42-1
Cat. No. B12877020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide
CAS88328-42-1
Molecular FormulaC19H21N3O
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCC(C)(C)CC(=O)NC1=C(C2=C(C=C1)N=CC=C2)N3C=CC=C3
InChIInChI=1S/C19H21N3O/c1-19(2,3)13-17(23)21-16-9-8-15-14(7-6-10-20-15)18(16)22-11-4-5-12-22/h4-12H,13H2,1-3H3,(H,21,23)
InChIKeyKAADKXZEEBLYCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide (CAS 88328-42-1) – Compound Profile and Sourcing Relevance


3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide (CAS 88328-42-1) is a synthetic quinoline-pyrrole hybrid that functions as a multi-target antagonist with confirmed activity at the dopamine D3 receptor (IC50 953 nM) and the KCNQ2/3 heteromeric potassium channel (IC50 120 nM) [1][2]. Unlike single‑target molecules, this compound is characterized by a polypharmacological fingerprint that also includes low‑micromolar CYP3A4 inhibition (IC50 3900 nM) and moderate muscarinic acetylcholine receptor binding (Ki 60–236 nM) [3][4]. For procurement teams, this combination of activities distinguishes it from pure D3 antagonists or pure KCNQ2 inhibitors, and its well‑defined bioactivity signature enables informed selection for research programs that require simultaneous engagement of dopaminergic and potassium‑channel pathways.

Why Generic Quinoline‑Amides Cannot Replace 3,3‑Dimethyl‑N‑[5‑(1H‑pyrrol‑1‑yl)quinolin‑6‑yl]butanamide


At first glance, 3,3‑dimethyl‑N‑[5‑(1H‑pyrrol‑1‑yl)quinolin‑6‑yl]butanamide appears to be one of many 6‑aminoquinoline amides; however, three structural features prevent generic substitution: (i) the 5‑(1H‑pyrrol‑1‑yl) substitution on the quinoline ring creates a steric and electronic environment that is absent in 6‑unsubstituted or 6‑halogenated analogs; (ii) the tertiary butyl amide terminus (3,3‑dimethylbutanamide) drastically reduces metabolic lability relative to linear or cyclic amides; and (iii) the combination of these features yields a unique polypharmacology—moderate D3 antagonism, KCNQ2/3 blockade, and low‑level muscarinic binding—that cannot be recapitulated by mono‑target quinoline or pyrrole derivatives [1][2]. Interchanging this compound with a structurally similar quinoline amide that lacks the pyrrole or tert‑butyl group would unpredictably alter all three key activities, rendering the procurement decision empirically risky.

Quantitative Differentiation of 3,3‑Dimethyl‑N‑[5‑(1H‑pyrrol‑1‑yl)quinolin‑6‑yl]butanamide Against Closest Analogs


Dopamine D3 Receptor Antagonism: >17‑Fold Selectivity Over D2

In a head‑to‑head mitogenesis assay performed in CHOp cells expressing human dopamine receptors, 3,3‑dimethyl‑N‑[5‑(1H‑pyrrol‑1‑yl)quinolin‑6‑yl]butanamide inhibited quinpirole‑induced proliferation at the D3 receptor with an IC50 of 953 nM, whereas its activity at the closely related D2 receptor was significantly weaker (IC50 = 16,500 nM), yielding a D2/D3 selectivity ratio of approximately 17.3‑fold [1]. By contrast, the reference D2/D3 antagonist Rotundine exhibits D3 IC50 = 3,300 nM and D2 IC50 = 1,400 nM, i.e., preferential D2 antagonism . This divergence in selectivity is critical for programs probing D3‑specific neurobiology without confounding D2‑mediated motor effects.

Dopamine D3 receptor GPCR antagonism Neuropharmacology

KCNQ2/3 Potassium Channel Blockade: Balanced Potency vs. Benchmark Inhibitor ML252

The compound acts as an antagonist at the heteromeric KCNQ2/Q3 channel expressed in CHO cells with an IC50 of 120 nM, compared with the well‑characterized selective KCNQ2 inhibitor ML252 (IC50 = 69 nM against KCNQ2 homomeric channels) [1]. Although the compound is slightly less potent at KCNQ2/Q3, its balanced D3 and KCNQ2/3 dual activity is absent in ML252, which is a pure potassium‑channel ligand. This dual profile is particularly significant for research on comorbid neuropsychiatric and epileptic phenotypes, where concurrent modulation of dopaminergic and M‑channel activity is hypothesized to be synergistic.

KCNQ2/3 channel Potassium channel Epilepsy

CYP3A4 Inhibition Liability: Low‑Level Interaction vs. ML252’s Sub‑10 nM CYP Profile

Using human liver microsomes, the compound inhibited CYP3A4 with an IC50 of 3,900 nM, in contrast to ML252, which potently inhibits CYP3A4 with an IC50 of 3.9 nM [1]. The nearly 1,000‑fold difference in CYP3A4 liability is crucial: ML252’s low‑nanomolar CYP3A4 inhibition renders it unsuitable for in‑vivo studies involving co‑administered CYP3A4‑metabolized agents, whereas 3,3‑dimethyl‑N‑[5‑(1H‑pyrrol‑1‑yl)quinolin‑6‑yl]butanamide presents a substantially cleaner profile for drug‑drug interaction (DDI) research.

CYP3A4 inhibition Drug metabolism Safety pharmacology

Moderate Muscarinic Receptor Binding Tolerates Cholinergic Off‑Target Profiling

In radioligand displacement assays using [3H]‑QNB, the compound binds muscarinic receptors in cerebral cortex (Ki = 60 nM), heart (Ki = 160 nM), and parotid gland (Ki = 236 nM) [1]. This sub‑micromolar activity indicates measurable but modest muscarinic liability. In contrast, the D3‑selective antagonist SR 21502 exhibits negligible muscarinic affinity (<10 µM), while classical antipsychotics such as clozapine show sub‑nanomolar muscarinic Ki values [2][3]. For scientists requiring a D3‑active compound with some muscarinic engagement to study cholinergic‑dopaminergic crosstalk, the compound’s intermediate profile fills a niche between ultra‑selective D3 ligands and promiscuous cholinergic agents.

Muscarinic receptor Off‑target screening Safety panel

Optimal Use Cases for 3,3‑Dimethyl‑N‑[5‑(1H‑pyrrol‑1‑yl)quinolin‑6‑yl]butanamide Based on Quantitative Evidence


Dual D3/KCNQ2/3 Polypharmacology Probe in Neurological Disease Comorbidity Models

The compound’s simultaneous D3 antagonism (IC50 953 nM) and KCNQ2/3 blockade (IC50 120 nM) make it a first‑in‑class tool for investigating disease states where both dopamine D3 receptor over‑activity and reduced M‑current are implicated, such as treatment‑resistant schizophrenia with comorbid epilepsy [1][2].

Compound Procurement for CYP‑Safe in‑Vivo Polypharmacy Studies

With a CYP3A4 IC50 of 3,900 nM, the compound is >1,000‑fold less liable to CYP3A4‑mediated drug‑drug interactions than the benchmark KCNQ2 inhibitor ML252 (CYP3A4 IC50 = 3.9 nM), allowing its use in preclinical models that require co‑administration with CYP‑metabolized agents without confounding pharmacokinetic artifacts [1].

Reference Standard for Moderately Muscarinic D3 Antagonism in Off‑Target Screening Panels

The compound’s muscarinic Ki of 60‑236 nM places it in a defined middle range between muscarinic‑silent D3 antagonists (SR 21502, Ki >10,000 nM) and muscarinic‑driven antipsychotics (clozapine, Ki <1 nM), providing a reproducible standard for calibrating high‑throughput off‑target assays [1][2].

Quote Request

Request a Quote for 3,3-Dimethyl-N-[5-(1H-pyrrol-1-yl)quinolin-6-yl]butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.